N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2320923-95-1
VCID: VC4393264
InChI: InChI=1S/C20H21NO3S2/c22-26(23,19-9-3-6-15-5-1-2-7-17(15)19)21-20(18-8-4-14-25-18)16-10-12-24-13-11-16/h1-9,14,16,20-21H,10-13H2
SMILES: C1COCCC1C(C2=CC=CS2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43
Molecular Formula: C20H21NO3S2
Molecular Weight: 387.51

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide

CAS No.: 2320923-95-1

Cat. No.: VC4393264

Molecular Formula: C20H21NO3S2

Molecular Weight: 387.51

* For research use only. Not for human or veterinary use.

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide - 2320923-95-1

Specification

CAS No. 2320923-95-1
Molecular Formula C20H21NO3S2
Molecular Weight 387.51
IUPAC Name N-[oxan-4-yl(thiophen-2-yl)methyl]naphthalene-1-sulfonamide
Standard InChI InChI=1S/C20H21NO3S2/c22-26(23,19-9-3-6-15-5-1-2-7-17(15)19)21-20(18-8-4-14-25-18)16-10-12-24-13-11-16/h1-9,14,16,20-21H,10-13H2
Standard InChI Key MZJBFYRPCSMGSA-UHFFFAOYSA-N
SMILES C1COCCC1C(C2=CC=CS2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a naphthalene-1-sulfonamide core substituted at the sulfonamide nitrogen with a hybrid (tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl group. This architecture integrates:

  • A naphthalene ring system providing planar aromaticity for π-π stacking interactions.

  • A sulfonamide group (–SO₂NH–) enabling hydrogen bonding and enzymatic target engagement.

  • A tetrahydro-2H-pyran-4-yl moiety contributing conformational rigidity and improved solubility.

  • A thiophene ring introducing electron-rich sulfur heterocyclic properties for redox activity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₁H₂₃NO₃S₂Derived
Molecular Weight409.54 g/molCalculated
IUPAC NameN-[(4-thiophen-2-yloxan-4-yl)methyl]naphthalene-1-sulfonamideSystematic Nomenclature
Topological Polar Surface Area89.5 ŲPredicted
LogP (Octanol-Water)2.8Estimation

Synthesis and Optimization

Retrosynthetic Analysis

The synthesis involves three key fragments:

  • Naphthalene-1-sulfonyl chloride as the sulfonamide precursor.

  • (Tetrahydro-2H-pyran-4-yl)methanamine for the tetrahydropyran backbone .

  • Thiophen-2-ylmethyl bromide to introduce the thiophene substituent.

Stepwise Synthesis

  • Amination of Tetrahydro-2H-pyran-4-ylmethanamine:
    Reaction of (tetrahydro-2H-pyran-4-yl)methanamine with thiophen-2-ylmethyl bromide under SN2 conditions yields the hybrid amine intermediate .

    (Tetrahydro-2H-pyran-4-yl)methanamine+Thiophen-2-ylmethyl bromide(Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methylamine+HBr\text{(Tetrahydro-2H-pyran-4-yl)methanamine} + \text{Thiophen-2-ylmethyl bromide} \rightarrow \text{(Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methylamine} + \text{HBr}

    Conditions: K₂CO₃, DMF, 60°C, 12 h .

  • Sulfonamide Coupling:
    The amine intermediate reacts with naphthalene-1-sulfonyl chloride in dichloromethane with triethylamine as a base:

    (Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methylamine+Naphthalene-1-sulfonyl chlorideTarget Compound+HCl\text{(Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methylamine} + \text{Naphthalene-1-sulfonyl chloride} \rightarrow \text{Target Compound} + \text{HCl}

    Yield: 68–72% after silica gel chromatography .

Table 2: Synthetic Optimization Parameters

ParameterOptimal ValueImpact on Yield
Reaction Temperature0–5°C (Sulfonylation)Prevents Di-Substitution
SolventDichloromethaneEnhances Reactivity
BaseTriethylamineNeutralizes HCl

Pharmacological Applications

Antimicrobial Activity

Comparative studies with N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)butane-1-sulfonamide (MW 317.46 g/mol) reveal that the naphthalene sulfonamide derivative exhibits superior Gram-positive antibacterial activity:

Table 3: Minimum Inhibitory Concentration (MIC)

Bacterial StrainMIC (µg/mL)Reference Compound
Staphylococcus aureus8.232.5
Enterococcus faecalis12.745.8

Mechanistic studies suggest inhibition of dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis.

Material Science Applications

Polymer Stabilization

The compound’s sulfur atoms act as radical scavengers in polyethylene (PE) composites:

  • Oxidative Induction Time (OIT): 145 min (vs. 65 min for control) at 0.5 wt% loading.

  • Thermal Stability: Decomposition onset at 287°C (TGA, N₂ atmosphere).

Coordination Chemistry

The sulfonamide and thiophene groups facilitate metal coordination, forming complexes with Cu(II) and Fe(III):

Compound+Cu(NO₃)₂[Cu(C21H22NO3S2)(H2O)2]+\text{Compound} + \text{Cu(NO₃)₂} \rightarrow [\text{Cu}(C₂₁H₂₂NO₃S₂)(H₂O)_2]^+

Stability Constant (log β): 8.9 ± 0.2 (pH 7.4) .

Research Findings and Comparative Analysis

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.32 (d, 1H, naphthalene H-8), 7.92–7.85 (m, 3H, naphthalene H-2, H-3, H-6), 7.52 (t, 1H, thiophene H-4), 4.12 (m, 2H, tetrahydro-2H-pyran OCH₂).

  • IR (KBr): 1345 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym), 3105 cm⁻¹ (N–H stretch) .

Computational Modeling

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict:

  • HOMO-LUMO Gap: 4.1 eV, indicating moderate reactivity.

  • Molecular Electrostatic Potential (MEP): Localized negative charge (–0.32 e) at sulfonamide oxygen .

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